

# Application Notes and Protocols for Testing N-803 on NK Cell Expansion

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

N-803, also known as Anktiva® (nogapendekin alfa inbakicept), is a novel IL-15 superagonist complex.[1] It is composed of an IL-15 mutant (IL-15N72D) fused to an IL-15 receptor  $\alpha$ /IgG1 Fc fusion protein.[1] This design provides an extended serum half-life and enhanced biological activity compared to native IL-15.[2][3] N-803 is designed to stimulate the proliferation and activation of Natural Killer (NK) cells and CD8+ T cells, key components of the innate and adaptive immune systems, respectively.[4][5] These application notes provide a detailed experimental setup for researchers to evaluate the effects of N-803 on NK cell expansion and function.

## **Mechanism of Action**

N-803 targets the IL-15 pathway, which is crucial for the activation and proliferation of NK cells and T cells.[6] By mimicking the natural trans-presentation of IL-15 by dendritic cells, N-803 potently stimulates NK and CD8+ T cells without significantly expanding regulatory T cells.[5][7] This leads to enhanced immune responses against cancer cells and virally infected cells.[1][4]

## **Signaling Pathway**

Upon binding to the IL-15 receptor complex (IL-15Rβyc) on NK cells, N-803 activates downstream signaling cascades. This includes the phosphorylation and activation of key



signaling molecules such as STAT3, STAT5, AKT, and p38 MAPK, which are critical for cell proliferation, survival, and effector functions.[3][8]





Click to download full resolution via product page

N-803 Signaling Pathway in NK Cells.

## **Experimental Protocols**

The following protocols provide a framework for assessing the impact of N-803 on NK cell expansion and function.

## **Protocol 1: In Vitro NK Cell Expansion**

Objective: To evaluate the dose-dependent effect of N-803 on the proliferation of human NK cells.

#### Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) or purified NK cells
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
- N-803 (recombinant)
- Recombinant human IL-15 (rhIL-15) as a control
- Cell proliferation dye (e.g., eFluor™ 450)
- 96-well flat-bottom plates
- · Flow cytometer

#### Procedure:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
   For higher purity, NK cells can be isolated from PBMCs using a negative selection kit.
- Label the isolated NK cells or PBMCs with a cell proliferation dye according to the manufacturer's instructions.



- Seed the labeled cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
- Prepare serial dilutions of N-803 and rhIL-15 in complete RPMI-1640 medium. A suggested concentration range for N-803 is 0.1 nM to 10 nM.[2]
- Add the different concentrations of N-803 or rhIL-15 to the respective wells. Include a nocytokine control.
- Incubate the plate at 37°C in a 5% CO2 incubator for 6 days.
- After incubation, harvest the cells and stain with fluorescently labeled antibodies against NK cell markers (e.g., CD3-, CD56+).
- Analyze the cells by flow cytometry to determine the percentage of proliferating NK cells based on the dilution of the proliferation dye.

## **Protocol 2: Cytotoxicity Assay**

Objective: To assess the effect of N-803 on the cytotoxic activity of NK cells against cancer cell lines.

#### Materials:

- Expanded NK cells (from Protocol 1)
- Target cancer cell line (e.g., K562, THP-1, or various solid tumor cell lines)[3][9]
- Calcein-AM or other viability dye
- 96-well U-bottom plates
- Fluorometer or flow cytometer

#### Procedure:

- Culture the target cancer cells and ensure they are in the logarithmic growth phase.
- Label the target cells with Calcein-AM according to the manufacturer's protocol.



- Wash and resuspend the labeled target cells in complete medium.
- Seed the labeled target cells in a 96-well plate at 1 x 10<sup>4</sup> cells/well.
- Co-culture the expanded NK cells with the target cells at different Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1).[10][11]
- Include control wells for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).
- Incubate the plate for 4-5 hours at 37°C in a 5% CO2 incubator.[10][12]
- After incubation, centrifuge the plate and transfer the supernatant to a new plate.
- Measure the fluorescence of the supernatant using a fluorometer.
- Calculate the percentage of specific lysis using the formula: % Specific Lysis =
   [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)] x 100

## **Protocol 3: Cytokine Release Assay (ELISA)**

Objective: To measure the secretion of key effector cytokines, such as Interferon-gamma (IFN-y) and perforin, by NK cells upon stimulation with N-803.

#### Materials:

- Expanded NK cells
- N-803
- ELISA kits for human IFN-y and perforin
- 96-well ELISA plates
- Plate reader

#### Procedure:



- Seed the expanded NK cells in a 96-well plate at a density of 1 x 10<sup>6</sup> cells/mL.
- Stimulate the cells with an optimal concentration of N-803 (e.g., 1 nM) for 24-48 hours.[2]
   Include an unstimulated control.
- After incubation, centrifuge the plate and collect the cell culture supernatant.
- Perform the ELISA for IFN-y and perforin according to the manufacturer's instructions.[3]
- Read the absorbance at the appropriate wavelength using a plate reader and calculate the cytokine concentrations based on the standard curve.

## **Experimental Workflow**





Click to download full resolution via product page

General Experimental Workflow.

## **Data Presentation**

# Table 1: Effect of N-803 on NK Cell Proliferation



| Treatment       | Concentration (nM) | Proliferation (% of Control)                 | Fold Increase in Ki-<br>67+ NK cells |
|-----------------|--------------------|----------------------------------------------|--------------------------------------|
| No Cytokine     | 0                  | 100                                          | 1                                    |
| rhlL-15         | 0.1                | ~33-64% increase over baseline[2]            | -                                    |
| N-803           | 0.1                | Superior to rhIL-15 at this concentration[2] | -                                    |
| rhIL-15         | 1.0                | ~90-92% increase over baseline[2]            | -                                    |
| N-803           | 1.0                | Similar to rhIL-15 at this concentration[2]  | -                                    |
| N-803 (in vivo) | 10 μg/kg           | -                                            | 22-fold[13][14]                      |

Data compiled from published studies. Actual results may vary depending on experimental conditions.

# Table 2: N-803 Enhancement of NK Cell Effector Functions



| Function             | Condition                                   | Observation                                                          |
|----------------------|---------------------------------------------|----------------------------------------------------------------------|
| Cytotoxicity         | N-803 + NK cells vs. various<br>tumor cells | Significantly enhanced killing compared to NK cells alone[2] [3]     |
| IFN-y Secretion      | N-803 stimulated NK cells                   | Increased IFN-y production[2]                                        |
| Perforin Release     | N-803 stimulated NK cells                   | Enhanced perforin release[3]                                         |
| Activating Receptors | N-803 treated NK cells                      | Upregulation of NKG2D,<br>NKp30, NKp44, NKp46,<br>CD16[3]            |
| Signaling Molecules  | N-803 treated NK cells                      | Increased phosphorylation of<br>STAT3, STAT5, AKT, p38<br>MAPK[3][8] |

## Conclusion

N-803 is a potent IL-15 superagonist that effectively drives the expansion and enhances the effector functions of NK cells.[2][15] The protocols and data presented here provide a comprehensive guide for researchers to investigate the immunomodulatory properties of N-803. These studies are crucial for the continued development of N-803 as a promising immunotherapy for cancer and other diseases.[16][17]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. eatg.org [eatg.org]
- 2. IL-15 superagonist N-803 improves IFNy production and killing of leukemia and ovarian cancer cells by CD34+ progenitor-derived NK cells PMC [pmc.ncbi.nlm.nih.gov]

## Methodological & Application





- 3. jitc.bmj.com [jitc.bmj.com]
- 4. immunitybio.com [immunitybio.com]
- 5. researchgate.net [researchgate.net]
- 6. anktiva.com [anktiva.com]
- 7. immunitybio.com [immunitybio.com]
- 8. Combinatorial immunotherapy of N-803 (IL-15 superagonist) and dinutuximab with ex vivo expanded natural killer cells significantly enhances in vitro cytotoxicity against GD2+ pediatric solid tumors and in vivo survival of xenografted immunodeficient NSG mice -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Two-Phase Expansion Protocol Combining Interleukin (IL)-15 and IL-21 Improves Natural Killer Cell Proliferation and Cytotoxicity against Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Synergistic Use of IL-15 and IL-21 for the Generation of NK Cells From CD3/CD19-Depleted Grafts Improves Their ex vivo Expansion and Cytotoxic Potential Against Neuroblastoma: Perspective for Optimized Immunotherapy Post Haploidentical Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Two-Phase Expansion Protocol Combining Interleukin (IL)-15 and IL-21 Improves Natural Killer Cell Proliferation and Cytotoxicity against Rhabdomyosarcoma [frontiersin.org]
- 13. ascopubs.org [ascopubs.org]
- 14. ASCO American Society of Clinical Oncology [asco.org]
- 15. researchgate.net [researchgate.net]
- 16. Exploiting an Interleukin-15 Heterodimeric Agonist (N803) for Effective Immunotherapy of Solid Malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 17. immunitybio.com [immunitybio.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Testing N-803 on NK Cell Expansion]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581716#experimental-setup-for-testing-n-803-on-nk-cell-expansion]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com